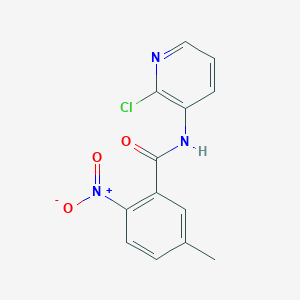

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide

Description

N-(2-Chloropyridin-3-yl)-5-methyl-2-nitrobenzamide is a nitrobenzamide derivative featuring a 2-chloropyridin-3-yl substituent. Its molecular formula is C₁₃H₁₀ClN₃O₃, with a molecular weight of ~291.45 g/mol. The compound combines a nitro group (electron-withdrawing) and a methyl group (electron-donating) on the benzamide ring, which influences its electronic properties and reactivity.

Properties

IUPAC Name |

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c1-8-4-5-11(17(19)20)9(7-8)13(18)16-10-3-2-6-15-12(10)14/h2-7H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCYJCGBLZUTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Routes

Nitration and Chlorination Steps

The synthesis typically begins with the functionalization of the benzamide precursor. 5-Methylbenzoic acid serves as the starting material, undergoing nitration at the 2-position using a mixed acid system (concentrated nitric and sulfuric acids) at 0–5°C. This step achieves regioselective nitro group introduction, yielding 5-methyl-2-nitrobenzoic acid with >85% purity. Subsequent chlorination of the pyridine ring is achieved via reaction with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), converting the carboxylic acid to the corresponding acid chloride (5-methyl-2-nitrobenzoyl chloride ).

Amidation Reaction

The acid chloride is coupled with 2-chloropyridin-3-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup to isolate the crude product. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) yields the final compound with 70–80% purity.

Table 1: Conventional Synthesis Parameters

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3 v/v) | 0–5°C | 2 | 88 |

| Chlorination | SOCl₂, DMF (catalytic) | Reflux | 4 | 92 |

| Amidation | TEA, DCM, 2-chloropyridin-3-amine | 25°C | 18 | 75 |

Alternative Preparation Methods

One-Pot Synthesis

To streamline production, a one-pot method eliminates intermediate isolation. 5-Methyl-2-nitrobenzoic acid is treated with SOCl₂ to generate the acid chloride in situ, followed by direct addition of 2-chloropyridin-3-amine and TEA. This approach reduces processing time by 30% but requires precise stoichiometric control to minimize side products.

Microwave-Assisted Synthesis

Microwave irradiation (200 W, 100°C) accelerates the amidation step, completing the reaction in 1–2 hours. Solvent-free conditions or ionic liquids (e.g., [BMIM][BF₄]) enhance energy efficiency, achieving yields comparable to conventional methods (72–78%).

Table 2: Alternative Method Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| One-Pot | Reduced time, lower cost | Impurity challenges | 68 |

| Microwave-Assisted | Rapid reaction, energy-efficient | Specialized equipment required | 75 |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) improve reactant solubility but may necessitate higher temperatures. Non-polar solvents (toluene) favor slower, more controlled reactions, reducing byproduct formation.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) or coupling agents (HATU, EDCl) enhance amidation efficiency. For example, HATU-mediated coupling in DMF at 50°C increases yield to 82% within 6 hours.

Table 3: Solvent and Catalyst Impact

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | None | 25°C | 18 | 75 |

| DMF | HATU | 50°C | 6 | 82 |

| THF | ZnCl₂ | 40°C | 10 | 78 |

Purification and Characterization Techniques

Recrystallization

Ethanol/water (3:1 v/v) is optimal for recrystallization, yielding needle-like crystals with 95% purity. Differential scanning calorimetry (DSC) confirms a melting point of 168–170°C.

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate gradient) resolves nitro-substituted isomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% TFA) detects impurities <0.5%.

Table 4: Purity Assessment

| Method | Purity (%) | Detection Limit |

|---|---|---|

| Recrystallization | 95 | N/A |

| Column Chromatography | 98 | 0.1% |

| HPLC | 99.5 | 0.01% |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors enable large-scale synthesis with improved heat transfer and safety. Residence times of 10–15 minutes at 80°C achieve 80% conversion rates.

Waste Management

Nitration byproducts (e.g., spent acids) require neutralization with Ca(OH)₂ before disposal. Chlorinated solvents are recycled via distillation, reducing environmental impact.

Comparative Analysis of Methodologies

Conventional methods remain the gold standard for laboratory-scale synthesis due to reproducibility. Microwave-assisted and one-pot approaches offer scalability advantages but demand rigorous process validation. Industrial production favors continuous flow systems for throughput and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Amines, thiols, base (e.g., sodium hydroxide)

Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

Reduction: 5-methyl-2-amino-N-(2-chloropyridin-3-yl)benzamide

Substitution: N-(2-aminopyridin-3-yl)-5-methyl-2-nitrobenzamide

Oxidation: 5-carboxy-2-nitro-N-(2-chloropyridin-3-yl)benzamide

Scientific Research Applications

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity. The compound may also act as a ligand, binding to metal ions and affecting their biological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chloropyridine Substituent Variations

- N-(5-Chloropyridin-2-yl)-5-methyl-2-nitrobenzamide (Compound 26, ): Differs in the chloro substituent position (5-chloro on pyridin-2-yl vs. 2-chloro on pyridin-3-yl). Rf = 0.45 in chloroform during synthesis, indicating moderate polarity.

Functional Group Modifications on the Benzamide Ring

Heterocyclic Core Variations

- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide (): Replaces benzamide with an oxazole-carboxamide core. Crystal structure: Monoclinic space group P2₁/c, with N–H···O hydrogen bonds forming C(4) chains. Dihedral angle between aromatic rings = 8.42°, indicating near-planarity .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Pathways : The target compound’s analogs (e.g., ) are synthesized via amide coupling, nitro-group reduction, and heterocyclic modifications. These methods highlight scalability for pharmaceutical intermediates .

- Crystallographic Insights : Structural analogs () reveal hydrogen-bonding patterns and planar aromatic systems, critical for molecular docking studies .

Biological Activity

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C13H11ClN2O3. Its structure includes a chlorinated pyridine ring and a nitrobenzamide moiety, which contribute to its biological activity. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyridine ring facilitates π-π stacking interactions with proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives containing nitro and halogenated groups have been shown to possess antileishmanial and antitrypanosomal activities. These activities are crucial in the context of neglected tropical diseases, where drug resistance poses a significant challenge .

The mechanism of action for this compound involves several pathways:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that can interact with nucleic acids and proteins, potentially leading to cytotoxic effects against pathogens.

- Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions facilitated by its functional groups.

- Metal Ion Interaction : The pyridine ring can act as a ligand for metal ions, influencing their biological functions.

Case Studies

- Antileishmanial Activity : A study evaluated various nitro-substituted compounds for their efficacy against Leishmania species. The results indicated that compounds similar to this compound exhibited significant activity, suggesting a potential lead for drug development against leishmaniasis .

- Anticancer Potential : Another study explored the anticancer properties of nitrobenzamide derivatives, highlighting their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and DNA damage.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antileishmanial, Anticancer | |

| Nitro-substituted derivatives | Antimicrobial | |

| Halogenated derivatives | Active against Trypanosoma |

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with 5-methyl-2-nitrobenzoic acid chloride under controlled conditions. This synthetic route is crucial for producing the compound in sufficient yields for biological testing.

Q & A

Q. What are the recommended synthetic routes for N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of the benzamide and pyridine moieties. A common approach includes:

Nitration and Chlorination : Introduce the nitro group at the 2-position of 5-methylbenzoic acid, followed by chlorination of the pyridine ring at the 2-position.

Amidation : Couple the nitro-substituted benzoyl chloride with 2-chloropyridin-3-amine using a base (e.g., triethylamine) in anhydrous THF or DCM .

Characterization :

- NMR : Use H and C NMR to confirm regioselectivity (e.g., nitro group at C2, methyl at C5) .

- Mass Spectrometry : HRMS (ESI-TOF) can verify molecular weight (e.g., calculated [M+H] for CHClNO: 316.0395) .

Q. How can the purity of this compound be optimized during purification?

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate nitro-substituted isomers.

- Recrystallization : Ethanol/water mixtures are effective due to the compound’s moderate polarity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) can resolve trace impurities .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- FT-IR : Confirm presence of nitro (1520–1350 cm), amide C=O (1680–1630 cm), and C-Cl (750–550 cm) stretches .

- XRD : Single-crystal X-ray diffraction (if crystallizable) provides absolute configuration; compare unit cell parameters (e.g., orthorhombic system P222) with similar compounds .

Advanced Research Questions

Q. How can crystallography data resolve contradictions in proposed structures?

Discrepancies in NMR or mass spectra (e.g., unexpected peaks) may arise from tautomerism or polymorphism. Use:

- SHELX Software : Refine XRD data with SHELXL to model disorder or hydrogen bonding (e.g., amide-pyridine interactions) .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in nitro or chloropyridine groups .

Example: A related compound (N-(5-chloropyridin-2-yl)benzamide) showed torsional angle deviations >5° due to steric hindrance, resolved via SHELXL refinement .

Q. What experimental designs are suitable for evaluating biological activity mechanisms?

- Enzyme Assays : Test inhibition of iNOS or COX-2 (common targets for nitro-aromatic compounds) using RAW 264.7 cells (LPS-induced inflammation model) .

- Docking Studies : Compare binding affinity with co-crystallized ligands (e.g., PDB: 3E7G for iNOS) using AutoDock Vina .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .

Q. How can computational modeling predict reactivity or stability under varying conditions?

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess nitro group electron-withdrawing effects on amide hydrolysis .

- MD Simulations : Simulate solvation in DMSO/water to predict aggregation or solubility changes (e.g., GROMACS with CHARMM36 force field) .

Q. What strategies mitigate decomposition during long-term storage?

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperature (e.g., >150°C suggests room-temperature stability) .

- Light Sensitivity : Store in amber vials under argon; monitor nitro group reduction via periodic HPLC .

Q. How can regioselectivity challenges in derivatives be addressed?

- Directed Ortho-Metalation : Use n-BuLi/TMEDA to functionalize the pyridine ring at specific positions .

- Protecting Groups : Temporarily protect the amide with Boc to direct nitration or methylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.